molecular formula C20H21ClN2O3S2 B6564781 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 946251-05-4

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B6564781
CAS No.: 946251-05-4
M. Wt: 437.0 g/mol
InChI Key: WOGHQUWJHVUWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is also known as Mandipropamid . It is a fungicide used to control Oomycete pathogens on grapes, potatoes, and other crops . The pests it controls include Plasmopara viticola, Phytophthora infestans, and Pseudoperonospora cubensis . It is a chiral molecule with an asymmetrically substituted carbon atom and consists of a pair of enantiomers .


Molecular Structure Analysis

The chemical formula of Mandipropamid is C₂₃H₂₂ClNO₄ . It is a chiral molecule with an asymmetrically substituted carbon atom and consists of a pair of enantiomers . The technical material is a racemate comprising equimolar amounts of ®- and (S)-mandipropamid .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved data, it’s worth noting that compounds with similar structures can undergo various reactions. For example, catalytic protodeboronation of pinacol boronic esters is a known reaction .


Physical and Chemical Properties Analysis

The compound is a liquid with a refractive index of n20/D 1.548 (lit.) . It has a boiling point of 60-65 °C/0.1 mmHg (lit.) and a density of 1.112 g/mL at 25 °C (lit.) .

Safety and Hazards

The compound is classified as moderately toxic to humans and the environment . It has moderate chronic toxicity to mammals and moderate acute and chronic ecotoxicity to birds, fish, Daphnia, and earthworms .

Future Directions

The compound, as a fungicide, has current applications in agriculture, particularly in the control of Oomycete pathogens on various crops . Future research may explore its potential uses in other areas, or the development of more effective and environmentally friendly derivatives.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3S2/c1-13-4-9-17(26-3)19(12-13)28(24,25)22-11-10-18-14(2)23-20(27-18)15-5-7-16(21)8-6-15/h4-9,12,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGHQUWJHVUWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.